molecular formula C9H14O2 B14409803 Methyl octa-3,4-dienoate CAS No. 81981-07-9

Methyl octa-3,4-dienoate

Cat. No.: B14409803
CAS No.: 81981-07-9
M. Wt: 154.21 g/mol
InChI Key: PHBTWNCTXMHOCN-UHFFFAOYSA-N
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Description

Methyl octa-3,4-dienoate is an unsaturated ester characterized by a conjugated diene system (C=C-C=C) at positions 3 and 4 of an eight-carbon chain. This structural feature confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in transition metal-catalyzed reactions and enantioselective processes . For instance, it serves as a precursor in the preparation of allenylsilanes and chiral catalysts, often synthesized via Wittig reactions or silylation protocols . Additionally, derivatives such as methyl (2E,4E)-7-oxohepta-2,4-dienoate are noted as photodegradation byproducts, highlighting its environmental relevance .

Properties

CAS No.

81981-07-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3

InChI Key

PHBTWNCTXMHOCN-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octa-3,4-dienoate can be synthesized through various methods. One common approach involves the esterification of octadienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl octa-3,4-dienoate undergoes several types of chemical reactions, including:

    Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Amides and ethers.

Scientific Research Applications

Methyl octa-3,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octa-3,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Structural Analogues and Chromatographic Behavior

Methyl octa-3,4-dienoate shares functional group similarities with other esters and unsaturated compounds, such as methyl octanoate, ethyl hexanoate, and methyl sorbate (methyl 2,4-hexadienoate). However, its conjugated diene system distinguishes it from saturated esters (e.g., methyl octanoate) and mono-unsaturated analogues (e.g., methyl E-2-octenoate). Chromatographic analyses reveal that these compounds exhibit similar retention times but divergent migration times, influenced by their polarity and interaction with stationary phases .

Table 1: Chromatographic Comparison of Selected Esters

Compound Retention Time Similarity Migration Time Variation
This compound High Moderate
Methyl octanoate High Low
Methyl sorbate Moderate High
Ethyl hexanoate Moderate Moderate
Photodegradation Pathways

Under UV irradiation, this compound derivatives undergo oxidation to form products like methyl (2E,4E)-7-oxohepta-2,4-dienoate. The degradation kinetics vary significantly across catalytic systems:

  • In UV/TiO₂ systems , hydroxyl radicals drive hydroxylation, with slow byproduct accumulation over 300 minutes.
  • In UV-Vis/Bi₂WO₆ systems , hole oxidation dominates, leading to rapid byproduct formation within 30 minutes .

This contrasts with methyl sorbate, which is more stable under UV light due to its shorter conjugated system and lower susceptibility to radical attack.

Enzymatic Interactions

This compound-related structures are substrates for hydrolases such as HppC and MhpC, which cleave conjugated dienoates in bacterial catabolic pathways . These enzymes exhibit specificity: HppC from Pseudomonas putida shows 33% identity with DmpD, while MhpC from E. coli processes similar substrates but with distinct kinetic parameters . Methyl sorbate, however, is primarily degraded by lipases in industrial contexts.

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